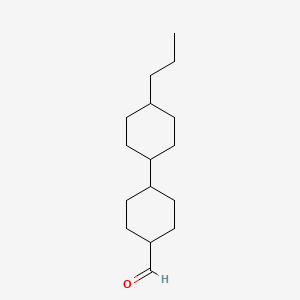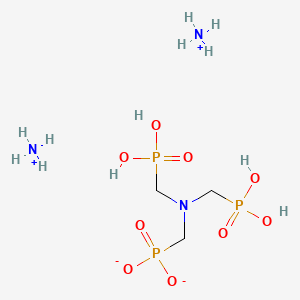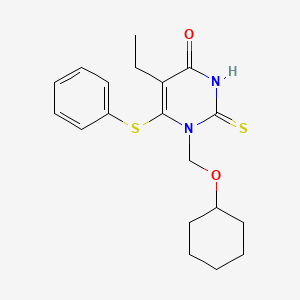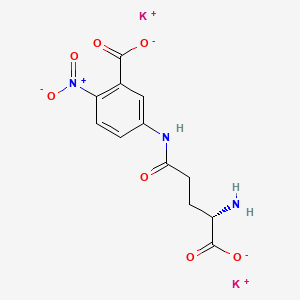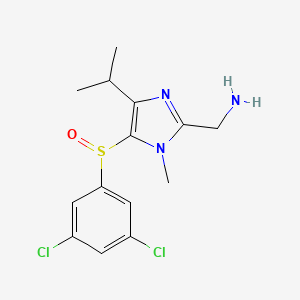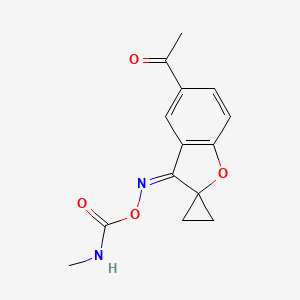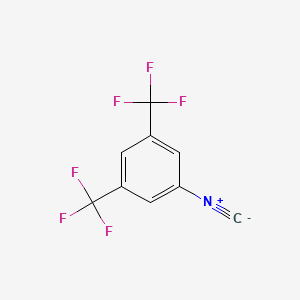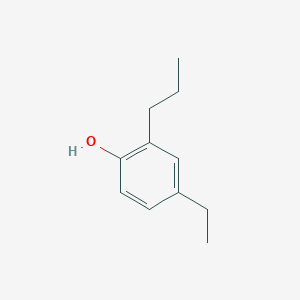
1,4-Benzenediol, bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of hydroquinone, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, bis(1,1-dimethylethyl)- can be synthesized through the alkylation of hydroquinone with isobutylene in the presence of an acid catalyst . The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid is added to facilitate the alkylation reaction.
- The reaction mixture is stirred at a controlled temperature until the desired product is formed.
Hydroquinone: is dissolved in a suitable solvent such as methanol.
Isobutylene: is introduced into the solution.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediol, bis(1,1-dimethylethyl)- often involves continuous flow reactors to ensure efficient mixing and temperature control. The process may include additional purification steps such as recrystallization to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Produces quinones such as 2,5-di-tert-butylbenzoquinone.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted hydroquinone derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics and rubber.
Wirkmechanismus
The antioxidant properties of 1,4-Benzenediol, bis(1,1-dimethylethyl)- are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and preventing oxidative damage to cells and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: The parent compound, lacks the tert-butyl groups.
2,5-Di-tert-butylbenzoquinone: An oxidized form of 1,4-Benzenediol, bis(1,1-dimethylethyl)-.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: A similar compound with tert-butyl groups at different positions.
Uniqueness
1,4-Benzenediol, bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to hydroquinone. The presence of tert-butyl groups increases its stability and makes it more effective in preventing oxidative degradation in various applications .
Eigenschaften
CAS-Nummer |
1322-72-1 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2,3-ditert-butylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8,15-16H,1-6H3 |
InChI-Schlüssel |
YXGOYRIWPLGGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



